3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1192580-50-9
VCID: VC6258173
InChI: InChI=1S/C19H16N4O2/c1-2-24-15-10-8-14(9-11-15)18-20-19(25-23-18)17-12-16(21-22-17)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,21,22)
SMILES: CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4
Molecular Formula: C19H16N4O2
Molecular Weight: 332.363

3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

CAS No.: 1192580-50-9

Cat. No.: VC6258173

Molecular Formula: C19H16N4O2

Molecular Weight: 332.363

* For research use only. Not for human or veterinary use.

3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole - 1192580-50-9

Specification

CAS No. 1192580-50-9
Molecular Formula C19H16N4O2
Molecular Weight 332.363
IUPAC Name 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C19H16N4O2/c1-2-24-15-10-8-14(9-11-15)18-20-19(25-23-18)17-12-16(21-22-17)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,21,22)
Standard InChI Key OXLSTNSXQOVKEA-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole, reflects its tripartite structure:

  • A 1,2,4-oxadiazole ring serving as the central scaffold.

  • A 4-ethoxyphenyl group (-C₆H₄-OCH₂CH₃) at position 3.

  • A 3-phenyl-1H-pyrazol-5-yl group (-C₃H₂N₂-C₆H₅) at position 5.

The molecular formula is C₁₉H₁₆N₄O₂, with a molecular weight of 332.363 g/mol. Its planar structure facilitates π-π stacking interactions, while the ethoxy group enhances lipophilicity, potentially influencing membrane permeability .

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.1192580-50-9
Molecular FormulaC₁₉H₁₆N₄O₂
Molecular Weight332.363 g/mol
IUPAC Name3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
SMILESCCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis typically involves a multi-step sequence:

  • Formation of the Pyrazole Intermediate:
    Condensation of 3-phenyl-1H-pyrazole-5-carbohydrazide with appropriate carbonyl precursors under acidic conditions .

  • Oxadiazole Ring Closure:
    Cyclization of the intermediate with a 4-ethoxybenzoyl chloride derivative via refluxing in phosphoryl chloride (POCl₃), forming the 1,2,4-oxadiazole ring .

Table 2: Representative Synthetic Yields of Analogous Compounds

Compound DerivativeYield (%)Melting Point (°C)
5a (R = phenyl)72218–220
5b (R = 4-fluorophenyl)64152–154
5c (R = 4-chlorophenyl)68158–160

Reaction Mechanism

The cyclocondensation step proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of the acid chloride, followed by dehydration to form the oxadiazole ring. POCl₃ acts as both a catalyst and dehydrating agent, with reaction times varying between 6–12 hours .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Ethoxy group protons appear as a triplet at δ 1.3–1.4 ppm (CH₃) and a quartet at δ 3.9–4.1 ppm (CH₂).

    • Pyrazole protons resonate as singlets between δ 7.8–8.2 ppm, while aromatic protons from phenyl groups show multiplet signals at δ 7.2–7.6 ppm .

  • ¹³C NMR:

    • The oxadiazole ring carbons are observed at δ 160–170 ppm, with quaternary carbons from the phenyl groups at δ 120–140 ppm .

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis confirms the molecular ion peak at m/z 332.363 ([M+H]⁺), consistent with the molecular formula C₁₉H₁₆N₄O₂.

Biological Activities and Hypothesized Applications

Antimicrobial and Antifungal Activity

While direct data are unavailable, structurally similar 1,2,4-oxadiazoles exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans, suggesting potential for derivative optimization .

Research Gaps and Future Directions

  • Biological Profiling: Systematic in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains are needed.

  • Structure-Activity Relationship (SAR) Studies: Modifying the ethoxy and phenyl substituents could elucidate key pharmacophores.

  • In Vivo Toxicity Studies: Assessing acute and chronic toxicity in model organisms remains critical for agrochemical applications .

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